1-Azido-3-methylbutan-2-one
Description
Contextualization of Azides in Organic Synthesis and Heterocycle Chemistry
Organic azides are versatile reagents in modern synthetic chemistry. chemsrc.com They serve as precursors to a wide range of nitrogen-containing compounds and are particularly important in the construction of heterocyclic rings—cyclic compounds containing atoms of at least two different elements in their ring(s). mdpi.commdpi.com The azide (B81097) group's ability to participate in cycloaddition reactions is a cornerstone of its utility. mdpi.com For instance, the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole ring is a powerful and widely used transformation, often referred to as a "click reaction" due to its efficiency and reliability. chemsrc.com This reaction and others have enabled the synthesis of a diverse array of five- and six-membered heterocyclic systems, including pyrroles, pyrazoles, isoxazoles, oxazoles, and tetrazoles. mdpi.com
Overview of Key Reactivity Patterns of Organic Azides
The reactivity of organic azides is dominated by several key patterns. The terminal nitrogen atom of the azide group is mildly nucleophilic, while the internal nitrogen can be attacked by electrophiles. psu.edu A defining characteristic of azides is their propensity to extrude diatomic nitrogen (N₂), a very stable molecule, which is the driving force for many of their reactions. psu.edu This can be initiated by heat or light to generate highly reactive nitrene intermediates.
Key reactions involving organic azides include:
Reduction to Amines: The azide group is often used as a masked form of a primary amine. It can be readily reduced to the corresponding amine by various methods, such as catalytic hydrogenation or the Staudinger reaction using phosphines. psu.edu
Cycloaddition Reactions: As mentioned, the [3+2] cycloaddition with alkynes is a prominent reaction. Azides can also react with other unsaturated systems. mdpi.com
Rearrangement Reactions: Acyl azides, for example, can undergo the Curtius rearrangement to form isocyanates, which are themselves valuable synthetic intermediates. psu.edu
Importance of α-Azido Ketones in Synthetic Pathways
Within the broader class of organic azides, α-azido ketones, such as 1-Azido-3-methylbutan-2-one , represent a particularly useful subclass of compounds. researchgate.net These molecules are characterized by the presence of an azide group on the carbon atom adjacent to a carbonyl group (the α-carbon). This specific arrangement of functional groups leads to unique reactivity and makes them valuable synthetic intermediates. researchgate.net
The presence of the electron-withdrawing carbonyl group enhances the acidity of the α-hydrogen, opening up possibilities for forming new carbon-carbon bonds. researchgate.net Furthermore, the juxtaposition of the ketone and azide functionalities allows for a range of intramolecular and intermolecular reactions to build complex molecular architectures, particularly nitrogen-containing heterocycles like oxazoles, pyrazines, and triazoles. google.com They are considered valuable precursors for synthesizing α-amino ketones, which are important motifs in many biologically active compounds. google.com
Physicochemical Properties of this compound
While extensive experimental data for this compound is not widely published, its basic properties can be compiled from available sources.
| Property | Value | Source |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 76779-97-0 | sigmaaldrich.com |
| Molecular Formula | C₅H₉N₃O | sigmaaldrich.com |
| Molecular Weight | 127.15 g/mol | sigmaaldrich.com |
| InChI Key | IGJOEYTXYXBXLD-UHFFFAOYSA-N | sigmaaldrich.com |
Synthesis and Reactivity
Specific literature detailing the synthesis and reaction chemistry of This compound is scarce. However, its synthesis would be expected to follow established methods for the preparation of α-azido ketones. A common route involves the α-halogenation of the parent ketone, 3-methylbutan-2-one, followed by nucleophilic substitution with an azide salt, such as sodium azide.
The reactivity of This compound is predicted to be rich and varied, in line with other α-azido ketones. It would be a valuable substrate for creating more complex molecules. For example, it could undergo reduction to form the corresponding α-amino ketone, 1-amino-3-methylbutan-2-one (B2371236). Furthermore, it would be an excellent candidate for participating in [3+2] cycloaddition reactions with alkynes to generate highly substituted 1,2,3-triazoles. The ketone functionality could also be involved in reactions such as aldol (B89426) condensations or Wittig-type reactions, further expanding its synthetic utility.
Structure
3D Structure
Properties
CAS No. |
76779-97-0 |
|---|---|
Molecular Formula |
C5H9N3O |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1-azido-3-methylbutan-2-one |
InChI |
InChI=1S/C5H9N3O/c1-4(2)5(9)3-7-8-6/h4H,3H2,1-2H3 |
InChI Key |
IGJOEYTXYXBXLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Investigations of 1 Azido 3 Methylbutan 2 One
Nucleophilic Attack on the Azido (B1232118) Group
The azide (B81097) moiety in α-azido ketones is susceptible to nucleophilic attack, leading to the formation of various nitrogen-containing compounds. These reactions are fundamental in synthetic organic chemistry for the introduction of amine functionalities.
Formation of Amino Derivatives
The primary transformation involving the azido group is its reduction to a primary amine. For 1-Azido-3-methylbutan-2-one, this would yield 1-amino-3-methylbutan-2-one (B2371236). A common and mild method for this conversion is the Staudinger reaction, which involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an aza-ylide intermediate. Subsequent hydrolysis of this intermediate furnishes the primary amine and the corresponding phosphine oxide.
The general mechanism for the Staudinger reduction is as follows:
Nucleophilic attack of the phosphine on the terminal nitrogen of the azide.
Formation of a four-membered ring intermediate (a phosphazide).
Elimination of dinitrogen gas (N₂) to form an iminophosphorane (aza-ylide).
Hydrolysis of the iminophosphorane to yield the primary amine and a phosphine oxide.
While this reaction is well-established for a wide range of organic azides, specific conditions, reaction kinetics, and yields for this compound have not been documented.
Reduction Pathways of the Azide Functionality
Beyond the Staudinger reaction, several other reduction methods are commonly employed to convert organic azides to amines. These include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This is a highly efficient method, though chemoselectivity can be a challenge in molecules with other reducible functional groups. For this compound, the ketone functionality could also be susceptible to reduction depending on the catalyst and reaction conditions, potentially leading to the corresponding amino alcohol.
Hydride Reductants: Reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce both the azide and the ketone, which would result in the formation of 1-amino-3-methylbutan-2-ol. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally selective for ketones and may not efficiently reduce the azide group under standard conditions.
A comparative study of these reduction pathways for this compound, including data on yields and selectivity, is not available in the literature.
Cycloaddition Reactions of the Azide Moiety
The azide group is a classic 1,3-dipole and readily participates in cycloaddition reactions, providing a powerful tool for the synthesis of five-membered nitrogen-containing heterocycles.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its Analogues (Click Chemistry)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," known for its high efficiency, regioselectivity (yielding 1,4-disubstituted 1,2,3-triazoles), and mild reaction conditions. It is anticipated that this compound would react with terminal alkynes in the presence of a copper(I) catalyst to form the corresponding 1,4-disubstituted 1,2,3-triazole derivatives.
The catalytic cycle of CuAAC generally involves:
Formation of a copper(I) acetylide.
Coordination of the azide to the copper acetylide.
Cyclization to form a six-membered metallacycle intermediate.
Ring contraction and release of the triazole product, regenerating the copper(I) catalyst.
Synthesis of Triazole-Containing Hybrid Systems
The CuAAC reaction of this compound with various functionalized alkynes would theoretically allow for the synthesis of a diverse range of triazole-containing hybrid systems. These hybrid molecules, which would incorporate the 3-methylbutan-2-one moiety, could be of interest in medicinal chemistry and materials science. However, no such specific hybrid systems derived from this compound have been reported.
Formation of Tetrazole Systems via 1,3-Dipolar Cycloaddition
Azides can also undergo 1,3-dipolar cycloaddition with nitriles to form tetrazoles. This reaction often requires Lewis acid catalysis or high temperatures to proceed efficiently. The reaction of this compound with a nitrile, in the presence of a suitable promoter, would be expected to yield a 1,5-disubstituted tetrazole. The mechanism involves the concerted or stepwise addition of the azide to the carbon-nitrogen triple bond of the nitrile. Specific examples of this reaction with this compound are absent from the chemical literature.
Rearrangement Reactions Involving the Azide Group and Ketone Framework
The presence of both an azide and a ketone functionality within the same molecule, as in this compound, opens up a variety of potential rearrangement reactions. These transformations are often initiated by thermal or photochemical activation and can lead to significant structural reorganization.
Curtius-Type Rearrangements of Acyl Azides
The Curtius rearrangement is a well-established thermal or photochemical decomposition of an acyl azide to an isocyanate, with the concomitant loss of nitrogen gas. organic-chemistry.orgnih.govwikipedia.org This reaction proceeds through a concerted mechanism, involving the migration of the R-group from the carbonyl carbon to the nitrogen atom as dinitrogen is expelled. wikipedia.org The migration occurs with full retention of the configuration of the migrating group. wikipedia.org
While this compound is an α-azido ketone and not an acyl azide, a conceptual parallel can be drawn. If the azide were positioned on the carbonyl carbon (an acyl azide), the Curtius rearrangement would be a primary reaction pathway. For instance, the rearrangement of pivaloyl azide would yield tert-butyl isocyanate.
In the context of this compound, a true Curtius rearrangement is not possible. However, related rearrangements involving the azide and ketone functionalities under thermal or photolytic conditions could potentially occur, leading to the migration of the isopropyl group and the formation of nitrogen gas. The resulting intermediate could then undergo further transformations.
The general mechanism of the Curtius rearrangement can be summarized as follows:
Formation of Acyl Azide: Typically, an acyl chloride or anhydride (B1165640) is reacted with an azide salt (e.g., sodium azide) to form the acyl azide. organic-chemistry.org
Rearrangement: Upon heating or irradiation, the acyl azide rearranges to an isocyanate with the elimination of nitrogen gas. nih.govwikipedia.org
Further Reactions: The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. nih.govscispace.com For example, reaction with water leads to a carbamic acid, which decarboxylates to form a primary amine. organic-chemistry.orgchemistrysteps.com Alcohols and amines react with the isocyanate to form carbamates and ureas, respectively. nih.govwikipedia.org
| Reactant | Product of Rearrangement | Trapping Nucleophile | Final Product |
| Acyl Azide (R-CO-N₃) | Isocyanate (R-N=C=O) | Water (H₂O) | Primary Amine (R-NH₂) |
| Acyl Azide (R-CO-N₃) | Isocyanate (R-N=C=O) | Alcohol (R'-OH) | Carbamate (R-NH-CO-OR') |
| Acyl Azide (R-CO-N₃) | Isocyanate (R-N=C=O) | Amine (R'-NH₂) | Urea (R-NH-CO-NH-R') |
Fragmentation and Rearrangement Pathways of Related Diazo Carbonyl Compounds
Alpha-diazocarbonyl compounds are electronically similar to α-azido ketones and exhibit characteristic rearrangement reactions, most notably the Wolff rearrangement. wikipedia.org The Wolff rearrangement involves the conversion of an α-diazocarbonyl compound into a ketene (B1206846) through the expulsion of dinitrogen. wikipedia.org This reaction can be induced by thermolysis, photolysis, or transition metal catalysis. wikipedia.org
The ketene intermediate is highly reactive and can be trapped by various nucleophiles. For example, in the presence of water, a carboxylic acid is formed. With alcohols or amines as nucleophiles, esters or amides are produced, respectively. wikipedia.org This reaction sequence, known as the Arndt-Eistert homologation, is a valuable synthetic method for the one-carbon extension of carboxylic acids. wikipedia.org
Given the structural analogy, it is conceivable that this compound could undergo a similar rearrangement pathway under appropriate conditions, although likely requiring more forcing conditions than its diazo counterpart. The decomposition would lead to the expulsion of nitrogen gas and the migration of the isopropyl group to generate a ketene intermediate.
| Starting Material Type | Rearrangement Reaction | Key Intermediate | Product with Water |
| α-Diazocarbonyl Compound | Wolff Rearrangement | Ketene | Carboxylic Acid |
Reactivity of the Ketone Functionality in the Presence of the Azide Group
The presence of the electron-withdrawing azide group at the α-position can influence the reactivity of the ketone carbonyl group. However, many standard ketone reactions can still be performed, sometimes with the need for careful reaction design to avoid competing reactions of the azide.
Chemoselective Transformations of the Carbonyl Group
Achieving chemoselective transformations of the carbonyl group in the presence of a reactive azide moiety is a significant synthetic challenge. The azide group is susceptible to reduction and can react with various nucleophiles and electrophiles.
One strategy to achieve chemoselectivity involves the temporary protection of the azide group. For instance, azides can react with phosphines to form phosphazides. This protected form is more stable towards certain reagents, allowing for transformations at the carbonyl center. rsc.orgscilit.com Following the desired reaction at the ketone, the azide group can be regenerated.
Nucleophilic transformations at the carbonyl group of azido-containing compounds have been demonstrated. rsc.orgscilit.com For example, the reduction of the ketone to a secondary alcohol or the addition of organometallic reagents to form tertiary alcohols can be achieved while the azide group is protected. rsc.org
Condensation and Cyclization Reactions
The ketone functionality in this compound can potentially undergo various condensation reactions, such as the aldol (B89426) condensation, provided that the basic or acidic conditions employed are compatible with the azide group. The enolate or enol intermediate could be formed and subsequently react with an electrophile.
Furthermore, the bifunctional nature of this compound allows for the possibility of intramolecular cyclization reactions or intermolecular cycloadditions. The azide group can participate in [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles or triazolines, respectively. nih.govrsc.org The ketone functionality could then be manipulated in the resulting heterocyclic product.
Detailed Mechanistic Studies of Reaction Pathways
The mechanisms of the rearrangement reactions discussed above have been the subject of extensive study.
Curtius Rearrangement: Modern research indicates that the thermal Curtius rearrangement proceeds through a concerted mechanism where the loss of nitrogen gas and the migration of the R-group occur simultaneously. wikipedia.org This is supported by the absence of nitrene insertion byproducts, which would be expected if a discrete acyl nitrene intermediate were formed. wikipedia.org
Wolff Rearrangement: The mechanism of the Wolff rearrangement is more complex and can proceed through competing pathways. wikipedia.org While a concerted mechanism is often depicted, evidence also exists for a stepwise pathway involving a carbene intermediate, particularly in photochemical reactions. wikipedia.org
Computational Studies: Density Functional Theory (DFT) calculations have been employed to investigate the mechanisms of related reactions, such as the cycloaddition of azides and the rearrangement of diazo compounds. nih.govmdpi.comresearchgate.netmdpi.com These studies provide insights into the transition state energies and reaction pathways, helping to rationalize experimental observations and predict reactivity. For this compound, computational studies could elucidate the energetic barriers for potential rearrangement and fragmentation pathways, as well as model the influence of the azide group on the reactivity of the ketone.
Carbocation Intermediates in SN1-Type Azide Formations
The formation of α-azido ketones, such as this compound, can proceed through various nucleophilic substitution mechanisms. While the S(_N)2 pathway is common, involving a direct backside attack by the azide ion on an α-halo ketone precursor, the S(_N)1 mechanism becomes relevant under specific conditions that favor the formation of a carbocation intermediate. masterorganicchemistry.com The S(_N)1-type formation of this compound would typically start from an α-substituted ketone, for instance, 1-bromo-3-methylbutan-2-one or 1-tosyloxy-3-methylbutan-2-one.
The reaction mechanism initiates with the departure of the leaving group (e.g., Br or TsO), a step that is often facilitated by a polar, protic solvent that can solvate both the leaving group and the resulting carbocation. uomustansiriyah.edu.iq This leads to the formation of a planar α-keto carbocation intermediate. The stability of this carbocation is a critical factor determining the feasibility of the S(_N)1 pathway. beilstein-journals.org The carbocation adjacent to the carbonyl group is destabilized by the electron-withdrawing inductive effect of the carbonyl oxygen. However, it can be stabilized to some extent by resonance, where the lone pairs on the carbonyl oxygen can donate electron density to the carbocationic center.
The stability of the potential carbocation at the C1 position of the 3-methylbutan-2-one framework is relatively low as it is a primary carbocation. However, the adjacent carbonyl group can influence this stability. Once formed, this carbocationic intermediate is a potent electrophile that can be attacked by the azide nucleophile (N(_3)). masterorganicchemistry.com Since the carbocation is planar, the nucleophile can attack from either face, which can lead to a racemic mixture if the α-carbon were a stereocenter. However, in the case of this compound, the C1 carbon is not a stereocenter.
It is important to note that S(_N)1 reactions are often in competition with elimination (E1) reactions, which would lead to the formation of an α,β-unsaturated ketone. masterorganicchemistry.com Furthermore, carbocation rearrangements, such as hydride or alkyl shifts, are possible if a more stable carbocation can be formed. uomustansiriyah.edu.iq In the specific case of the intermediate for this compound, a hydride shift from the C3 position is unlikely as it would still result in a secondary carbocation adjacent to a carbonyl.
| Step | Description | Intermediate/Product |
| 1 | Heterolytic cleavage of the C-X bond (X = leaving group) from the precursor (e.g., 1-bromo-3-methylbutan-2-one). | α-keto carbocation |
| 2 | Nucleophilic attack by the azide ion (N(_3)) on the carbocation. | This compound |
Radical Processes and C-H Insertions in Azide Chemistry
Beyond nucleophilic substitution pathways, the chemistry of azides can involve radical intermediates. researchgate.net The azide radical (N(_3)) is a transient, open-shell species that can be generated from various precursors, often through a single electron transfer (SET) process. researchgate.net This radical is a powerful oxidant and can participate in reactions such as hydrogen atom abstraction (HAT) and addition to unsaturated bonds. researchgate.netnih.gov
In the context of this compound, radical processes could be relevant in both its synthesis and subsequent transformations. For instance, methods involving the direct azidation of C-H bonds offer an alternative to substitution reactions. princeton.edu Such a process could theoretically form this compound directly from 3-methylbutan-2-one. This typically involves generating a carbon-centered radical at the desired position, which is then trapped by an azide source. Transition-metal catalysts are often employed to facilitate these C-H azidation reactions, which can "tame" the reactivity of azide radicals and allow for milder reaction conditions and improved selectivity. princeton.edu
The mechanism often proceeds via:
Hydrogen Atom Abstraction (HAT): A potent radical initiator (or a metal-based catalyst) abstracts a hydrogen atom from the methyl group (C1) of 3-methylbutan-2-one. The presence of the adjacent carbonyl group can activate this C-H bond, making it more susceptible to abstraction.
Radical Trapping: The resulting carbon-centered radical is then intercepted by an azide-transfer reagent (e.g., TMSN(_3) or sulfonyl azides) to form the C-N(_3) bond. acs.org
Another facet of radical azide chemistry is the potential for intramolecular C-H insertion reactions. If a nitrene intermediate were generated from this compound (for example, through thermolysis or photolysis, leading to the loss of N(_2)), it could potentially undergo an intramolecular C-H insertion. Given the structure of the molecule, insertion into the C-H bond at the tertiary C3 position could lead to the formation of a five-membered heterocyclic ring. These reactions showcase the versatility of the azide group beyond its role as a simple nucleophile or precursor to amines. nih.gov
| Process | Description | Potential Outcome for 3-Methylbutan-2-one System |
| Intermolecular C-H Azidation | A C-H bond is directly converted to a C-N(_3) bond via a radical pathway. | Synthesis of this compound from 3-methylbutan-2-one. |
| Radical Addition | The azide radical adds to a C=C double bond. | Not directly applicable to the synthesis from the saturated ketone. |
| Intramolecular C-H Insertion | A nitrene, formed from the azide, inserts into a C-H bond within the same molecule. | Cyclization to form N-heterocycles from this compound. |
Derivatization Strategies and Synthetic Transformations of 1 Azido 3 Methylbutan 2 One
Development of Chiral Derivatives
The synthesis of chiral derivatives from achiral precursors is a cornerstone of modern organic synthesis, particularly in drug discovery. While 1-azido-3-methylbutan-2-one is itself achiral, it can be used as a synthon in stereoselective reactions to produce chiral molecules. The development of chiral derivatives often involves asymmetric reduction of the ketone or stereoselective additions across the carbonyl group.
A common strategy for accessing chiral molecules from similar azido (B1232118) compounds involves starting with a chiral precursor, such as an amino acid. For instance, L-amino acids can be converted into chiral azido alcohols. nih.gov A closely related compound, (S)-2-Azido-3-methylbutan-1-ol, has been prepared from L-valine, demonstrating a method to introduce chirality from a readily available chiral pool. nih.gov This chiral azido alcohol can then undergo further reactions, such as copper-catalyzed [3+2] cycloadditions, to yield chiral 1,4-disubstituted-1,2,3-triazole derivatives with no racemization. nih.gov This approach highlights a pathway where the core structure related to this compound can be incorporated into enantiomerically pure frameworks.
Research has also focused on the synthesis of new planar-chiral amino acids and their derivatives, which are of interest for creating peptide analogues and chiral catalysts. mdpi.com These advanced synthetic strategies underscore the potential for developing complex chiral molecules from foundational building blocks like α-azido ketones.
Conversion to Amine-Containing Compounds and Amine Derivatives
The reduction of the azide (B81097) group to a primary amine is a fundamental transformation that opens up a vast area of synthetic possibilities. This conversion is typically clean and high-yielding, utilizing methods such as catalytic hydrogenation (e.g., H₂/Pd-C) or Staudinger reduction. nih.govchemistrysteps.com The resulting α-amino ketone, 1-amino-3-methylbutan-2-one (B2371236), is a valuable building block for further derivatization.
Urethanes (also known as carbamates) and ureas are important functional groups in polymers and pharmaceuticals. researchgate.netresearchgate.net These derivatives can be readily synthesized from the amine obtained by the reduction of this compound.
A direct and efficient method involves the catalytic hydrogenation of the azide in the presence of functionalized mixed carbonates, which directly yields the corresponding urethane (B1682113) in high yields. nih.gov This one-pot procedure avoids the isolation of the intermediate amine.
Alternatively, the amine can be isolated and subsequently reacted with various reagents. Reaction with an isocyanate produces a urea, while reaction with a chloroformate yields a urethane. Another route to ureas involves the conversion of the azide to an isocyanate via a Curtius rearrangement, which can then be reacted with an amine. nih.gov
Table 3: Synthetic Routes to Urethanes and Ureas from Azides
| Starting Material | Reagent(s) | Product | Method |
|---|---|---|---|
| Azide | 1. H₂, 10% Pd/C2. Mixed Carbonate | Urethane | One-pot catalytic hydrogenation |
| Azide | 1. H₂, 10% Pd/C → Amine2. Isocyanate | Urea | Two-step reduction and addition |
| Azide | 1. H₂, 10% Pd/C → Amine2. Chloroformate | Urethane | Two-step reduction and substitution |
Thioureas
The reduction of the azide can be achieved through various standard methods, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or by using reducing agents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine (B44618) (the Staudinger reaction). Care must be taken during this step to avoid the reduction of the ketone functionality.
Once the 1-amino-3-methylbutan-2-one is obtained, it can be converted into a thiourea (B124793) derivative through several established protocols. A common method involves the reaction of the primary amine with an appropriate isothiocyanate (R-N=C=S). This reaction is typically straightforward and proceeds with high yield. The choice of isothiocyanate determines the nature of the substituent (R) on the resulting thiourea.
Alternatively, thioureas can be synthesized by reacting the primary amine with carbon disulfide (CS₂) in the presence of a base, followed by the addition of a second amine. This method allows for the synthesis of symmetrically or asymmetrically substituted thioureas. Another approach involves the use of thiophosgene (B130339) (CSCl₂) or its derivatives.
A plausible reaction scheme for the synthesis of a thiourea derivative from this compound is presented below:
Step 1: Reduction of the Azide
1-Amino-3-methylbutan-2-one + R-N=C=S -> N-(3-methyl-2-oxobutan-1-yl)-N'-R-thiourea
Spectroscopic and Structural Characterization of 1 Azido 3 Methylbutan 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 1-Azido-3-methylbutan-2-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed for a complete structural assignment.
The ¹H NMR spectrum of this compound provides information about the number of different types of protons, their chemical environment, and their connectivity. The expected chemical shifts (δ) are predicted based on the electronic environment of the protons. Protons adjacent to electron-withdrawing groups, such as the carbonyl and azide (B81097) moieties, are deshielded and appear at a lower field (higher ppm values). libretexts.org
The key proton signals for this compound would be:
A singlet for the two protons of the azidomethyl group (-CH₂N₃).
A septet for the single proton of the isopropyl group (-CH(CH₃)₂).
A doublet for the six equivalent protons of the two methyl groups of the isopropyl moiety (-CH(CH₃)₂).
The integration of these signals would correspond to a 2:1:6 ratio, respectively. The splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons and follow the n+1 rule.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₂N₃ | ~ 4.0 - 4.5 | Singlet | - | 2H |
| -CH(CH₃)₂ | ~ 2.8 - 3.2 | Septet | ~ 7.0 | 1H |
| -CH(CH₃)₂ | ~ 1.1 - 1.3 | Doublet | ~ 7.0 | 6H |
Note: The predicted values are based on typical chemical shift ranges for similar functional groups. libretexts.orgoregonstate.edu
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. pressbooks.pub The carbonyl carbon is characteristically found at a very low field (downfield). The carbon atom attached to the electronegative azide group is also shifted downfield compared to a simple alkyl carbon. hmdb.ca
For this compound, four distinct carbon signals are expected:
The carbonyl carbon (C=O).
The carbon of the azidomethyl group (-CH₂N₃).
The methine carbon of the isopropyl group (-CH(CH₃)₂).
The two equivalent methyl carbons of the isopropyl group (-CH(CH₃)₂).
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 205 - 215 |
| -CH₂N₃ | ~ 50 - 60 |
| -CH(CH₃)₂ | ~ 35 - 45 |
| -CH(CH₃)₂ | ~ 18 - 22 |
Note: The predicted values are based on typical chemical shift ranges for ketones and azido (B1232118) compounds. udel.educompoundchem.comwisc.edu
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton and carbon signals that are directly bonded (one-bond ¹JCH coupling). researchgate.net In the HSQC spectrum of this compound, cross-peaks would be observed between the protons of the -CH₂N₃ group and its corresponding carbon, the proton of the -CH group and its carbon, and the protons of the -CH₃ groups and their corresponding carbons. The carbonyl carbon, being a quaternary carbon with no attached protons, would not show a correlation in the HSQC spectrum. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH couplings). researchgate.net This technique is crucial for establishing the connectivity between different functional groups. For this compound, key HMBC correlations would include:
A correlation between the protons of the -CH₂N₃ group and the carbonyl carbon (C=O), confirming their adjacency.
Correlations between the proton of the -CH(CH₃)₂ group and the carbonyl carbon, as well as the methyl carbons.
Correlations between the protons of the methyl groups and the methine carbon (-CH) and the carbonyl carbon.
Together, HSQC and HMBC data allow for the complete and unambiguous assignment of the molecular structure.
Infrared (IR) Spectroscopy for Azide Group Detection
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The azide group (-N₃) has a very strong and characteristic absorption band due to its asymmetric stretching vibration. This band typically appears in a relatively uncongested region of the IR spectrum, making it a reliable diagnostic tool. researchgate.net For α-azido ketones like this compound, this characteristic peak is expected around 2100 cm⁻¹. researchgate.net The presence of a strong absorption in this region is a clear indicator of the successful incorporation of the azide functionality. Additionally, the spectrum would show a strong absorption for the carbonyl (C=O) stretch, typically around 1715 cm⁻¹ for an aliphatic ketone. nih.gov
Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Azide (-N₃) | Asymmetric Stretch | ~ 2100 | Strong |
| Carbonyl (C=O) | Stretch | ~ 1715 | Strong |
| C-H (sp³) | Stretch | ~ 2870 - 2960 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₅H₉N₃O), HRMS would be used to verify its exact mass.
The expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. The observation of a molecular ion peak in the HRMS spectrum that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the correct molecular formula.
Calculated Exact Mass for this compound
| Molecular Formula | Ion | Calculated Exact Mass |
| C₅H₉N₃O | [M+H]⁺ | 128.0818 |
| C₅H₉N₃O | [M+Na]⁺ | 150.0638 |
X-ray Diffraction (XRD) for Solid-State Structural Determination
The resulting crystal structure would reveal the precise geometry of the α-azido ketone moiety, including the bond angles around the carbonyl group and the conformation of the isopropyl group. This data is invaluable for understanding the steric and electronic properties of the molecule and for validating computational models. While obtaining suitable crystals of liquid compounds like this compound can be challenging, the preparation of a solid derivative can facilitate XRD studies. To date, no published X-ray crystal structure for this compound itself has been found. However, X-ray structures of other azido-containing compounds have been determined, providing a basis for understanding the structural characteristics of the azide group. researchgate.net
Raman Spectroscopic Analysis for Vibrational Information
Raman spectroscopy serves as a powerful, non-destructive technique for probing the vibrational modes of molecules, offering detailed insights into their structural framework and chemical environment. In the study of this compound and its derivatives, Raman analysis is particularly valuable for identifying and characterizing the key functional groups, namely the azide and carbonyl moieties. The vibrational information gleaned from Raman spectra complements data from other spectroscopic methods, providing a more complete picture of the molecule's structure.
The Raman spectrum of an organic molecule is characterized by a series of bands, each corresponding to a specific molecular vibration, such as the stretching or bending of bonds. The position of these bands (Raman shift, typically in wavenumbers, cm⁻¹), their intensity, and their polarization provide a unique fingerprint of the molecule. For this compound, the most prominent and informative Raman bands are expected to arise from the azide asymmetric stretch, the carbonyl stretch, and various C-H and C-C bond vibrations.
A key feature in the Raman spectrum of this compound is the intense band corresponding to the asymmetric stretching vibration (νₐₛ) of the azide group (-N₃). This vibration typically appears in a relatively uncluttered region of the spectrum, making it an excellent diagnostic marker. acs.org The precise frequency of this band is highly sensitive to the local electronic and steric environment. rsc.orgresearchgate.net Theoretical studies and experimental data from related organic azides show that the azide asymmetric stretch generally occurs in the 2100-2150 cm⁻¹ region. nih.gov The presence of the adjacent carbonyl group in an α-position is expected to influence the electronic distribution within the azide moiety, which in turn affects its vibrational frequency.
Another significant band in the Raman spectrum is that of the carbonyl (C=O) stretching vibration (νC=O). For aliphatic ketones, this band is typically strong and found in the range of 1700-1725 cm⁻¹. The exact position can be influenced by factors such as intramolecular hydrogen bonding and the inductive effects of neighboring substituents. The proximity of the electron-withdrawing azide group can slightly shift the carbonyl frequency.
The hydrocarbon backbone of this compound, including the isopropyl group, gives rise to a series of bands corresponding to C-H and C-C stretching and bending vibrations. While often more complex and overlapping, these regions of the spectrum can confirm the presence of the alkyl structure. For instance, C-H stretching vibrations of the methyl and methine groups are expected in the 2800-3000 cm⁻¹ range.
Detailed research findings for analogous α-azido ketones have demonstrated the utility of vibrational spectroscopy in structural elucidation. nih.govrsc.org While specific Raman data for this compound is not extensively published, the expected vibrational frequencies can be predicted with reasonable accuracy based on established group frequencies and data from similar compounds.
Below is a table summarizing the expected characteristic Raman shifts and their corresponding vibrational assignments for this compound.
| Raman Shift (cm⁻¹) | Vibrational Assignment | Intensity | Notes |
| ~2970-2990 | νₐₛ(CH₃) | Strong | Asymmetric C-H stretch of methyl groups |
| ~2870-2890 | νₛ(CH₃) | Medium | Symmetric C-H stretch of methyl groups |
| ~2110-2130 | νₐₛ(N₃) | Very Strong | Asymmetric stretch of the azide group |
| ~1710-1725 | ν(C=O) | Strong | Carbonyl stretch of the ketone |
| ~1440-1470 | δ(CH₃) | Medium | Asymmetric bending of methyl groups |
| ~1360-1380 | δₛ(CH₃) | Medium-Weak | Symmetric bending (umbrella mode) of methyl groups |
| ~1250-1270 | νₛ(N₃) | Weak | Symmetric stretch of the azide group (often weak in Raman) |
| ~1100-1200 | ν(C-C) | Medium-Weak | Stretching of the carbon skeleton |
| ~800-900 | ρ(CH₃) | Weak | Rocking vibrations of methyl groups |
The study of derivatives of this compound via Raman spectroscopy would reveal shifts in these characteristic frequencies, providing information on how structural modifications impact the vibrational properties of the molecule. For example, the introduction of substituents on the alkyl chain could alter the electronic environment of the carbonyl and azide groups, leading to predictable shifts in their respective stretching frequencies. Similarly, reactions involving the azide or carbonyl group would result in the disappearance of their characteristic bands and the appearance of new bands corresponding to the newly formed functional groups.
Theoretical and Computational Studies of 1 Azido 3 Methylbutan 2 One
Electronic Structure and Molecular Conformation Analysis (e.g., DFT)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and geometry of molecules. Such studies on α-azido ketones, the class of compounds to which 1-Azido-3-methylbutan-2-one belongs, reveal key insights into their stability and reactivity.
Analysis of the electronic structure typically involves examining the distribution of electron density, molecular orbitals, and electrostatic potential. In α-azido ketones, the azide (B81097) group is a strong electron-withdrawing group, which influences the electron density across the molecule. The nitrogen atom attached to the carbon backbone is slightly positive, while the terminal nitrogen atoms of the azide group carry a more negative charge. The carbonyl carbon is electrophilic, a characteristic enhanced by the adjacent electron-withdrawing azide group.
Conformational analysis of this compound would focus on the rotation around the C1-C2 and C2-C3 single bonds. The presence of a bulky isopropyl group attached to the carbonyl carbon introduces steric hindrance, which will significantly influence the preferred molecular conformation. DFT calculations can be used to determine the potential energy surface and identify the most stable conformers by minimizing steric interactions.
| Property | Description | Predicted Finding for this compound |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The orbital from which an electron is most likely to be removed. | Likely localized on the azide group, indicating its potential role in nucleophilic reactions or cycloadditions. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The orbital to which an electron is most likely to be added. | Expected to be centered around the carbonyl group, highlighting its electrophilic nature. |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Negative potential (red) is expected around the carbonyl oxygen and terminal azide nitrogens, indicating sites for electrophilic attack. Positive potential (blue) would be near the carbonyl carbon and the hydrogen atoms. |
| Stable Conformations | The lowest energy spatial arrangements of the atoms. | The molecule is expected to adopt a conformation that minimizes the steric repulsion between the isopropyl group and the azide group. |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of compounds. bohrium.comnih.govescholarship.org
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in structural elucidation. d-nb.infoconicet.gov.ar Calculations, often performed using DFT, can provide theoretical spectra that can be compared with experimental data. For this compound, the chemical shifts of the protons and carbons are influenced by the electronegativity of the neighboring azide and carbonyl groups.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Influencing Factors |
|---|---|---|---|
| CH₂ (C1) | ~4.2 | ~60-70 | Directly attached to the electron-withdrawing azide group. |
| C=O (C2) | - | ~200-210 | Typical for a ketone, influenced by the adjacent azide and isopropyl groups. |
| CH (C3) | ~2.8 | ~35-45 | Alpha to the carbonyl group. |
| CH₃ (from isopropyl) | ~1.1 | ~18-22 | Standard alkyl region. |
Vibrational Frequencies: Theoretical calculations of vibrational frequencies correspond to the peaks observed in an infrared (IR) spectrum. researchgate.netekb.eg For this compound, the most characteristic vibrations are the asymmetric and symmetric stretches of the azide group and the stretching of the carbonyl group. DFT calculations can predict the wavenumbers of these vibrations. gre.ac.uk
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Azide (N₃) Asymmetric Stretch | ~2100 | A strong, sharp absorption characteristic of the azide functional group. |
| Carbonyl (C=O) Stretch | ~1720 | A strong absorption typical for an aliphatic ketone. The position is slightly higher due to the electron-withdrawing effect of the α-azido group. |
| Azide (N₃) Symmetric Stretch | ~1250 | A weaker absorption compared to the asymmetric stretch. |
Investigation of Reaction Pathway Energetics and Transition States
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface that connects reactants to products. researchgate.netnih.govmdpi.com This involves locating and characterizing stationary points, including minima (reactants, intermediates, products) and first-order saddle points (transition states). researchgate.nete3s-conferences.orgucsb.edu
For instance, in a 1,3-dipolar cycloaddition reaction with an alkyne, computational studies can predict whether the reaction is thermodynamically and kinetically favorable. They can also explain the regioselectivity of the reaction by comparing the activation barriers for the formation of different regioisomers.
| Reaction Type | Computational Investigation | Key Findings |
|---|---|---|
| Thermal Decomposition | Calculation of the transition state for N₂ extrusion. | Provides the activation energy required for the decomposition, indicating the thermal stability of the compound. |
| 1,3-Dipolar Cycloaddition | Locating the transition states for the formation of different triazole regioisomers. | Predicts the kinetic and thermodynamic products, explaining the observed regioselectivity. |
| Enolate Formation | Modeling the deprotonation of the α-carbon. | Determines the acidity of the α-proton and the stability of the resulting enolate. |
Stability and Reactivity Profiles of Azido-Ketone Systems
The stability and reactivity of α-azido ketones are governed by the interplay between the azide and ketone functionalities. dntb.gov.uanih.gov Computational studies can quantify these aspects and provide a deeper understanding of their chemical behavior. rsc.org
Stability: α-Azido ketones are known to be sensitive to heat, light, and basic conditions. mdpi.comresearchgate.net Computational analysis can predict the bond dissociation energies, providing a measure of the weakest bond in the molecule. The C-N bond and the N-N bonds within the azide group are of particular interest. The activation energy for the loss of nitrogen gas (N₂) is a key indicator of thermal stability.
Reactivity: The reactivity of this compound can be predicted by examining its electronic structure.
Azide Group: Acts as a 1,3-dipole in cycloaddition reactions.
Carbonyl Group: The carbon atom is an electrophilic center, susceptible to nucleophilic attack.
α-Carbon: The hydrogens on the α-carbon (C1) are acidic due to the adjacent electron-withdrawing azide and carbonyl groups, allowing for enolate formation.
Computational models can simulate these reactions and predict their outcomes, guiding synthetic efforts.
Molecular Docking and Ligand Binding Predictions for Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govchemrxiv.orgarxiv.org This is particularly useful in drug discovery for predicting the binding of a ligand (a small molecule) to the active site of a protein.
While there are no specific molecular docking studies reported for this compound, derivatives of this compound could be designed and evaluated computationally as potential enzyme inhibitors. For example, the azide group can be converted into a triazole ring, a common scaffold in medicinal chemistry. These derivatives could then be docked into the active site of a target protein.
The docking process involves:
Preparation of the protein and ligand structures: This includes adding hydrogen atoms and assigning charges.
Sampling of conformational space: The ligand is placed in various positions and orientations within the binding site.
Scoring: The binding affinity of each pose is estimated using a scoring function, which typically accounts for electrostatic and van der Waals interactions.
The results of a docking study can provide valuable information about the potential of a compound as a drug candidate. ekb.egresearchgate.net
| Parameter | Description | Example Prediction for a Derivative |
|---|---|---|
| Docking Score (e.g., kcal/mol) | An estimation of the binding affinity. More negative values indicate stronger binding. | A hypothetical triazole derivative might show a docking score of -8.5 kcal/mol against a kinase target. |
| Binding Mode | The predicted 3D orientation of the ligand in the active site. | The triazole ring could form hydrogen bonds with backbone atoms of the protein, while the isopropyl group fits into a hydrophobic pocket. |
| Key Interactions | Specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. | Hydrogen bonds with specific amino acid residues like ASP145 and LYS88; hydrophobic interactions with LEU34 and VAL92. |
Advanced Applications and Research Horizons of 1 Azido 3 Methylbutan 2 One Derivatives
Utility as Synthetic Intermediates in Complex Molecule Synthesis
The inherent reactivity of the azide (B81097) and ketone functionalities in 1-Azido-3-methylbutan-2-one derivatives makes them powerful intermediates for the construction of intricate molecular architectures. The azide group can serve as a precursor to amines, nitrenes, or participate in cycloaddition reactions, while the ketone allows for various carbon-carbon bond-forming reactions and functional group interconversions.
α-Azido ketones, in general, are recognized as valuable synthetic intermediates for a wide array of applications, including the formation of amines, imines, and various heterocyclic compounds. sigmaaldrich.com They can be employed in the synthesis of biologically important molecules, including amide alkaloids. sigmaaldrich.com The strategic placement of the azide and ketone groups in this compound allows for sequential or one-pot reactions to build molecular complexity rapidly. For instance, the reduction of the azide to an amine, followed by intramolecular condensation with the ketone, can lead to the formation of nitrogen-containing heterocyclic rings, which are common motifs in natural products and pharmaceuticals.
Potential in Medicinal Chemistry
The structural features of this compound derivatives make them promising scaffolds in the field of medicinal chemistry. Their ability to serve as precursors for a variety of biologically relevant molecules, including heterocycles, chiral building blocks, and peptidomimetics, underscores their potential in drug discovery and development.
Precursors for Biologically Active Heterocycles
Nitrogen-containing heterocycles are fundamental components of many therapeutic agents. Organic azides, including α-azido ketones like this compound, are versatile starting materials for the synthesis of a wide range of N-heterocycles such as pyrroles, pyrazoles, isoxazoles, oxazoles, thiazoles, and 1,2,3-triazoles. sigmaaldrich.commdpi.com The synthesis of these heterocycles can be achieved through various reaction pathways, including thermal or catalyzed intermolecular and intramolecular reactions. mdpi.com For example, the well-known copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction can be utilized with derivatives of this compound to produce substituted 1,2,3-triazoles, a class of compounds with diverse pharmacological activities. nih.govnih.gov
The following table provides examples of biologically active heterocycles that can potentially be synthesized from α-azido ketone precursors.
| Heterocycle Class | Potential Biological Activities |
|---|---|
| Pyrroles | Anti-inflammatory, Antitumor, Antimicrobial |
| Pyrazoles | Analgesic, Anti-inflammatory, Antitumor |
| Isoxazoles | Antimicrobial, Antiviral, Anticancer |
| Oxazoles | Anti-inflammatory, Antibacterial, Antifungal |
| 1,2,3-Triazoles | Antimicrobial, Antiviral, Anticancer |
Development of Chiral Building Blocks for Pharmaceutical Compounds
Chirality is a critical aspect of modern pharmaceuticals, with a significant number of drugs being single enantiomers. nih.govresearchgate.net Chiral building blocks are therefore essential for the stereoselective synthesis of these therapeutic agents. sigmaaldrich.comnih.govresearchgate.netoriprobe.com Derivatives of this compound can serve as prochiral substrates for the synthesis of valuable chiral intermediates.
The asymmetric reduction of the ketone functionality in this compound can lead to the formation of chiral azido (B1232118) alcohols. These chiral azido alcohols are versatile building blocks that can be further transformed into other important chiral molecules, such as chiral amino alcohols, which are key components in many pharmaceutical compounds. Various catalytic asymmetric methods have been developed for the production of complex chiral drug candidates from non-chiral starting materials. nih.govresearchgate.net
Role in Peptidomimetics and Pseudopeptide Synthesis
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. wikipedia.org They play a crucial role in drug discovery by overcoming the limitations of traditional peptide-based therapeutics. wikipedia.org The incorporation of unnatural amino acids and modified peptide backbones is a common strategy in the design of peptidomimetics.
Derivatives of this compound can be utilized in the synthesis of pseudopeptides and peptidomimetics. For example, the corresponding α-amino acid, obtained after reduction of the azide and oxidation of the ketone, can be incorporated into peptide chains. The β-azido analogues, which can be synthesized from related precursors, have been shown to impact the biological activity and conformation of peptides, such as dermorphin (B549996) analogues. nih.gov The unique structural features of amino acids derived from this compound can impart specific conformational constraints on the resulting peptidomimetics, potentially leading to enhanced biological activity and selectivity. nih.gov
Applications in Materials Science (e.g., Polymer Chemistry, Energetic Materials)
The azide functionality in this compound derivatives opens up possibilities for their use in materials science, particularly in the fields of polymer chemistry and energetic materials.
The azide group can participate in "click" chemistry reactions, such as the aforementioned CuAAC, which is a highly efficient and versatile tool for polymer synthesis and modification. benicewiczgroup.comresearchgate.net Monomers derived from this compound could be polymerized or grafted onto existing polymer backbones to introduce specific functionalities. For instance, the azide group can be used to attach other molecules, such as crosslinkers, fluorescent dyes, or bioactive compounds, to a polymer chain.
Furthermore, the high nitrogen content of the azide group makes derivatives of this compound potential precursors for energetic materials. chemistry-chemists.comnih.govethernet.edu.etresearchgate.netwiley-vch.de Energetic materials, such as explosives and propellants, are compounds that release a large amount of energy upon decomposition. High-nitrogen compounds are often sought after for these applications due to their high heats of formation and the generation of nitrogen gas as a major decomposition product. The incorporation of azido groups into a molecule can significantly increase its energy content. researchgate.net
The following table summarizes the potential applications in materials science.
| Field | Potential Application of this compound Derivatives |
|---|---|
| Polymer Chemistry | Functional monomers for "click" polymerization, Crosslinking agents, Surface modification of polymers. |
| Energetic Materials | Precursors for high-nitrogen energetic compounds, Energetic plasticizers. |
Role in Catalysis and Ligand Design
The structural versatility of this compound derivatives also extends to their potential use in catalysis and ligand design. The ability to introduce both nitrogen and oxygen donor atoms, along with the potential for chirality, makes them attractive scaffolds for the synthesis of novel ligands for transition metal catalysis.
Following chemical modification, such as the formation of a Schiff base from the ketone and a primary amine, derivatives of this compound can be converted into multidentate ligands. The azide group itself can also coordinate to metal centers or be transformed into other coordinating groups, such as triazoles via click chemistry. mdpi.com The resulting metal complexes could find applications in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. For example, azido-substituted ligands have been used in the design of copper(II) polymeric complexes with interesting properties. nih.gov The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the this compound backbone, allowing for the optimization of the catalytic activity and selectivity of the corresponding metal complexes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
